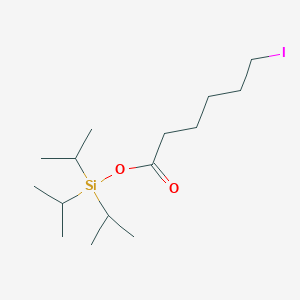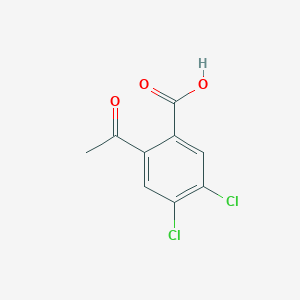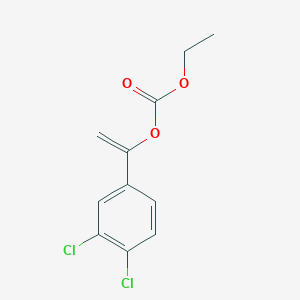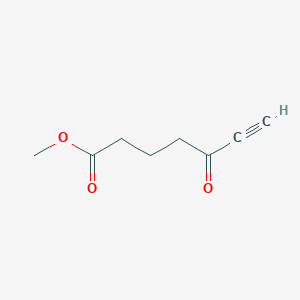
Tri(propan-2-yl)silyl 6-iodohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(propan-2-yl)silyl 6-iodohexanoate is an organosilicon compound with the molecular formula C15H31IO2Si. This compound is characterized by the presence of a silyl group (tri(propan-2-yl)silyl) attached to a 6-iodohexanoate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri(propan-2-yl)silyl 6-iodohexanoate typically involves the reaction of 6-iodohexanoic acid with tri(propan-2-yl)silanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:
6-Iodohexanoic acid+Tri(propan-2-yl)silanolDCC, DMAPTri(propan-2-yl)silyl 6-iodohexanoate+By-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tri(propan-2-yl)silyl 6-iodohexanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding hexanoate derivative.
Oxidation Reactions: The silyl group can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Major Products
Substitution: Formation of azidohexanoate, thiolhexanoate, or alkoxyhexanoate derivatives.
Reduction: Formation of hexanoate derivatives.
Oxidation: Formation of silanol or siloxane derivatives.
Wissenschaftliche Forschungsanwendungen
Tri(propan-2-yl)silyl 6-iodohexanoate has several applications in scientific research:
Organic Synthesis: Used as a precursor in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of silicon-based materials and coatings.
Biology and Medicine: Employed in the development of bioactive compounds and drug delivery systems.
Industry: Used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Tri(propan-2-yl)silyl 6-iodohexanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silyl group can act as a protecting group in organic synthesis, while the iodine atom can undergo substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the tri(propan-2-yl)silyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri(propan-2-yl)silane: An organosilicon compound used as a reducing agent and scavenger in peptide synthesis.
6-Iodohexanoic Acid: A precursor in the synthesis of various organic compounds.
Tri(propan-2-yl)silanol: Used in the synthesis of silyl ethers and other silicon-based compounds.
Uniqueness
Tri(propan-2-yl)silyl 6-iodohexanoate is unique due to the combination of the silyl protecting group and the iodohexanoate moiety, making it versatile in organic synthesis and material science applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its importance.
Eigenschaften
CAS-Nummer |
188743-53-5 |
|---|---|
Molekularformel |
C15H31IO2Si |
Molekulargewicht |
398.39 g/mol |
IUPAC-Name |
tri(propan-2-yl)silyl 6-iodohexanoate |
InChI |
InChI=1S/C15H31IO2Si/c1-12(2)19(13(3)4,14(5)6)18-15(17)10-8-7-9-11-16/h12-14H,7-11H2,1-6H3 |
InChI-Schlüssel |
DWILFLNRMSYFPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(=O)CCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide](/img/structure/B14266528.png)


![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)


![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)

![Oxiranemethanol, 3-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B14266562.png)

![(2R)-2-[(R)-hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14266572.png)
![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)
